molecular formula C23H16N4O3 B2501318 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide CAS No. 477493-50-8

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide

Cat. No.: B2501318
CAS No.: 477493-50-8
M. Wt: 396.406
InChI Key: VXRFJHLESMKAMA-UHFFFAOYSA-N
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Description

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide: is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a benzimidazole moiety linked to a phthalimide group through a phenyl ring, making it a subject of study for its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzimidazole derivative, which is then coupled with a phthalimide derivative through an acylation reaction. The reaction conditions often require the use of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to ensure consistency and efficiency. The use of high-purity reagents and stringent control of reaction parameters are crucial to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while reduction can produce amine derivatives.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to bind to DNA and proteins, potentially inhibiting their function. This compound may also interfere with cellular pathways by modulating enzyme activity or receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide stands out due to its dual functional groups (benzimidazole and phthalimide), which confer unique chemical reactivity and biological activity. This makes it a versatile compound for various applications, unlike its simpler counterparts that may have more limited uses.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(1,3-dioxoisoindol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H16N4O3/c28-20(13-27-22(29)16-8-1-2-9-17(16)23(27)30)24-15-7-5-6-14(12-15)21-25-18-10-3-4-11-19(18)26-21/h1-12H,13H2,(H,24,28)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXRFJHLESMKAMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=CC=CC(=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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